REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[CH:11][C:12](N)=[N:13][CH:14]=2)=[CH:5][CH:4]=1.N(OC(C)(C)C)=O.[I:23]I>C(Cl)(Cl)(Cl)Cl>[I:23][C:12]1[CH:11]=[N:10][C:9]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:14][N:13]=1
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Name
|
|
Quantity
|
4.1 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)C=1N=CC(=NC1)N
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Name
|
|
Quantity
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140 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
4.12 mL
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Type
|
reactant
|
Smiles
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N(=O)OC(C)(C)C
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Name
|
|
Quantity
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6.72 g
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Type
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reactant
|
Smiles
|
II
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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the reaction mixture is stirred at ambient temperature over night
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Then cooling
|
Type
|
CUSTOM
|
Details
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is removed
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Type
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ADDITION
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Details
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The reaction mixture is diluted with DCM
|
Type
|
WASH
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Details
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washed sequently with aq. Na2S2O5 solution and water
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer is dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with TBME
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica gel, PE/EtOAc 6/4)
|
Name
|
|
Type
|
|
Smiles
|
IC1=NC=C(N=C1)C1=CC=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |